N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide is a complex organic compound that features a benzotriazole moiety, a nitrophenyl group, and a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrobenzyl chloride in the presence of a base, followed by the reaction with 4-methylbenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzotriazole compounds. These products can further undergo additional chemical transformations to yield a variety of functionalized molecules .
Scientific Research Applications
N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and UV filters .
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide involves its interaction with molecular targets through various pathways. The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and biological activity. The compound’s ability to form π-π stacking interactions and hydrogen bonds allows it to bind with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
- 4-(1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl)-1-methyl-4-piperidinol
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide is unique due to the presence of both the nitrophenyl and benzotriazole moieties, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-6-8-16(9-7-14)21(27)22-20(15-10-12-17(13-11-15)26(28)29)25-19-5-3-2-4-18(19)23-24-25/h2-13,20H,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXTAWSALAGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.